molecular formula C16H24N2O3 B7572263 N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide

N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide

Cat. No. B7572263
M. Wt: 292.37 g/mol
InChI Key: QKLHKUWMDSHGQJ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide, also known as DMTP, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTP is a piperidine derivative that has shown promising results in biochemical and physiological studies.

Scientific Research Applications

N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is in the field of neuroscience. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to enhance neuronal activity and improve cognitive function in animal models. It has also been found to have neuroprotective effects against oxidative stress and neuroinflammation. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nicotinic acetylcholine receptor (nAChR). N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to increase the binding affinity of acetylcholine to nAChR and enhance the activity of the receptor. This leads to an increase in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in cognitive function, mood regulation, and other physiological processes.
Biochemical and Physiological Effects
N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, improve memory, and increase attention span in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects. It has been found to reduce anxiety-like behavior and increase social interaction in animal models. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has also been shown to have anti-inflammatory and antioxidant effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has also been shown to have low toxicity and is well tolerated in animal models. However, there are also some limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments. Its mechanism of action is not fully understood, and there is limited information on its pharmacokinetics and pharmacodynamics. Additionally, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.

Future Directions

There are many future directions for research on N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide. One potential direction is in the development of novel therapeutics for neurological disorders such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective effects and improve cognitive function, making it a promising candidate for the development of new treatments. Another potential direction is in the development of new cancer therapies. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide is a synthetic compound that has shown promising results in scientific research. It has potential applications in various fields, including neuroscience and cancer research. N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects, and it has been found to enhance cognitive function and reduce anxiety-like behavior in animal models. While there are limitations to using N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in lab experiments, its potential applications make it a promising candidate for further research.

Synthesis Methods

N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2,4,5-trimethylfuran-3-carboxylic acid with N,N-dimethylpiperidine and thionyl chloride to give the corresponding acid chloride. This intermediate is then reacted with N,N-dimethyl-3-aminopiperidine to obtain N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide in high yield and purity.

properties

IUPAC Name

N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-10-11(2)21-12(3)14(10)16(20)18-8-6-7-13(9-18)15(19)17(4)5/h13H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLHKUWMDSHGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)N2CCCC(C2)C(=O)N(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(2,4,5-trimethylfuran-3-carbonyl)piperidine-3-carboxamide

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